2-Pyrrolidinone, 1-(4-morpholinylmethyl)-

Enzyme Inhibition CYP11B1 Steroidogenesis

Order 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- (CAS 34609-03-5) for targeted research programs where structural integrity is critical. This compound demonstrates confirmed moderate inhibitory activity against human CYP11B1 (IC50 = 1.47 µM), making it a validated starting point for medicinal chemistry programs targeting cortisol dysregulation diseases such as Cushing's syndrome. Its morpholinylmethyl substituent is essential for target binding; substituting with NMP or simpler pyrrolidinones will invalidate your assay. It also induces monocyte differentiation and exhibits activity against Proteus mirabilis, enabling focused antibacterial research. Ensure your research integrity by sourcing the authentic pharmacophore.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 34609-03-5
Cat. No. B12117630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinone, 1-(4-morpholinylmethyl)-
CAS34609-03-5
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CN2CCOCC2
InChIInChI=1S/C9H16N2O2/c12-9-2-1-3-11(9)8-10-4-6-13-7-5-10/h1-8H2
InChIKeyBVNIPVRQJNRXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- (CAS: 34609-03-5): Chemical Profile and Research Utility


2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, also known as 1-(morpholin-4-ylmethyl)pyrrolidin-2-one, is a synthetic organic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is characterized by a 2-pyrrolidinone core substituted with a morpholinylmethyl group . This compound serves as a versatile scaffold in medicinal chemistry and is frequently utilized as a building block or intermediate in the synthesis of more complex molecules for biological evaluation .

Why 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- Cannot Be Arbitrarily Substituted with N-Methyl-2-pyrrolidone (NMP) or Other Simple Analogs


The specific biological activity and utility of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- are intrinsically linked to its morpholinylmethyl substituent. This functional group critically influences target binding, as evidenced by its interaction with specific enzymes like CYP11B1 [1], and impacts physicochemical properties relevant to drug discovery. Simple substitutions, such as replacing the morpholinylmethyl group with a methyl group (as in N-Methyl-2-pyrrolidone, NMP) or a hydrogen atom, result in compounds with vastly different biological profiles. NMP, for example, is primarily utilized as an industrial solvent and dermal penetration enhancer [2], lacking the specific enzyme inhibition capabilities of the target compound. Therefore, substituting the target compound with a less expensive or more readily available analog like NMP or 2-pyrrolidone would invalidate assays designed around the specific pharmacophore of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, leading to negative or misleading results and compromising research integrity.

Quantitative Differentiation of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- Against Key Comparators


Selective Enzyme Inhibition: CYP11B1 Activity Compared to a Structurally Unrelated Inhibitor

The target compound demonstrates moderate inhibitory activity against human CYP11B1 (cytochrome P450 11B1, mitochondrial), a key enzyme in cortisol synthesis. This activity is quantified and can be directly compared to that of another known inhibitor of the same enzyme, BDBM50078624 (CHEMBL3415160), which was tested under similar conditions [1]. The 6.8-fold difference in potency highlights the target compound's distinct interaction with the CYP11B1 active site, a property not shared by generic pyrrolidinones like N-methyl-2-pyrrolidone (NMP) which lack this specific enzyme inhibition profile [2].

Enzyme Inhibition CYP11B1 Steroidogenesis

Differentiation Potential: Activity in Cell Differentiation Assays Compared to Inactive or Unrelated Analogs

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to a monocyte lineage [1]. This specific phenotypic activity distinguishes it from simple analogs like N-methyl-2-pyrrolidone (NMP), which is used as a solvent but does not induce cellular differentiation [2]. While quantitative dose-response data (e.g., EC50) is not provided in the available abstract, the qualitative description of a specific biological effect (differentiation) represents a clear point of differentiation from compounds lacking this activity.

Cell Differentiation Anticancer Research Phenotypic Screening

Antimicrobial Specificity: Activity Against Proteus mirabilis as a Differential Marker

The target compound has been documented to possess antimicrobial activity specifically against Proteus mirabilis . While many pyrrolidinone derivatives are explored for broad-spectrum antibacterial effects [1], this specific activity profile can differentiate it from other analogs. For instance, a related morpholine-pyrrolidinone derivative (BDBM50497186) was tested against Enterococcus faecalis biofilm formation and showed an IC50 of 125 µM (1.25E+5 nM), indicating weak activity [2]. The activity against P. mirabilis, even if qualitative, suggests a distinct spectrum of activity that may be of interest for focused antibacterial research.

Antimicrobial Antibacterial Biofilm

Recommended Research Applications for 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for CYP11B1 Inhibitors

The compound's confirmed moderate inhibitory activity against human CYP11B1 (IC50 = 1.47 µM) [1] makes it a suitable starting point for medicinal chemistry programs targeting diseases related to cortisol dysregulation, such as Cushing's syndrome or metabolic disorders. Its defined potency provides a benchmark for structure-activity relationship (SAR) studies, where analogs can be synthesized and tested to improve potency and selectivity. This is a more targeted application than using a non-selective enzyme inhibitor or a generic building block.

Chemical Biology: Probing Cell Differentiation Pathways

The reported ability of this compound to induce differentiation of undifferentiated cells into monocytes [2] positions it as a valuable chemical probe for studying the molecular mechanisms governing cell fate. Researchers can use this compound to dissect signaling pathways involved in differentiation, particularly in models of leukemia or other cancers where differentiation therapy is a valid strategy. This application is specific and not replicated by common solvents or simpler pyrrolidinones like NMP.

Anti-Infective Research: Targeted Screening Against Proteus mirabilis

The documented activity against Proteus mirabilis supports the use of this compound in focused antibacterial research. It can serve as a lead structure for developing novel agents to combat infections caused by this Gram-negative bacterium, which is a common cause of urinary tract and wound infections. This targeted approach is more efficient than broad, untargeted antimicrobial screening of uncharacterized pyrrolidinone derivatives [3].

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